- Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagentsBulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40,
Cas no 947-84-2 (2-Phenylbenzoic acid)

2-Phenylbenzoic acid structure
Nom du produit:2-Phenylbenzoic acid
Numéro CAS:947-84-2
Le MF:C13H10O2
Mégawatts:198.217303752899
MDL:MFCD00002463
CID:40390
PubChem ID:87575028
2-Phenylbenzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Biphenylcarboxylic acid
- 2-Biphenylcarboxylic acid2
- (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- [1,1'-Biphenyl]-2-carboxylic acid
- 1,1'-Biphenyl-2-carboxylic acid
- 2-Phenylbenzoic acid
- Biphenyl-2-carboxylic Acid
- 2-Biphenylbenzoicacid
- 2-Biphenylcarboxylic
- 2-Carboxybiphenyl
- 2-CARBOXYDIPHENYL
- o-phenylbenzoic acid
- Phthaladehydic acid
- RARECHEM AL BE 0859
- Biphenylcarboxylic acid
- (1,1'-Biphenyl)carboxylic acid
- Diphenyl-2-carboxylic acid
- [1,1'-Biphenyl]carboxylic acid
- ILYSAKHOYBPSPC-UHFFFAOYSA-N
- phenylbenzoic acid
- PubChem9489
- 2-phenyl-benzoic acid
- 2-phenyl benzoic acid
- biphenyl carboxylic acid
- Biphen
- 2-Biphenylcarboxylic acid (7CI, 8CI)
- 1-Biphenyl-2-carboxylic acid
- 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid
- NSC 76051
-
- MDL: MFCD00002463
- Piscine à noyau: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
- La clé Inchi: ILYSAKHOYBPSPC-UHFFFAOYSA-N
- Sourire: O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O
- BRN: 974075
Propriétés calculées
- Qualité précise: 198.06808g/mol
- Charge de surface: 0
- XLogP3: 2.9
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Nombre de liaisons rotatives: 2
- Masse isotopique unique: 198.06808g/mol
- Masse isotopique unique: 198.06808g/mol
- Surface topologique des pôles: 37.3Ų
- Comptage des atomes lourds: 15
- Complexité: 219
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Poudre cristalline blanche
- Dense: 1.1184 (rough estimate)
- Point de fusion: 111.0 to 114.0 deg-C
- Point d'ébullition: 344°C(lit.)
- Point d'éclair: 343-344℃
- Indice de réfraction: 1.5954 (estimate)
- Coefficient de répartition de l'eau: Insoluble
- Le PSA: 37.30000
- Le LogP: 3.05180
- Le PKA: 3.46(at 25℃)
- Solubilité: Insoluble dans l'eau
2-Phenylbenzoic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36-S37/39-S37
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Terminologie du risque:R36/37/38
- Conditions de stockage:Sealed in dry,Room Temperature
2-Phenylbenzoic acid Données douanières
- Code HS:2916391000
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
2-Phenylbenzoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051660-25g |
2-Phenylbenzoic acid |
947-84-2 | 98% | 25g |
¥54.00 | 2024-04-24 | |
Enamine | EN300-20886-0.25g |
[1,1'-biphenyl]-2-carboxylic acid |
947-84-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051660-10g |
[1,1'-Biphenyl]-2-carboxylic acid |
947-84-2 | 98% | 10g |
¥36 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051660-100g |
2-Phenylbenzoic acid |
947-84-2 | 98% | 100g |
¥209.00 | 2024-04-24 | |
Apollo Scientific | OR30973-50g |
Biphenyl-2-carboxylic acid |
947-84-2 | 50g |
£80.00 | 2023-09-01 | ||
Enamine | EN300-20886-5.0g |
[1,1'-biphenyl]-2-carboxylic acid |
947-84-2 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
eNovation Chemicals LLC | D687521-500g |
2-Biphenylcarboxylic Acid |
947-84-2 | 98% | 500g |
$145 | 2024-07-20 | |
Fluorochem | 079019-25g |
2-Biphenylcarboxylic acid |
947-84-2 | 95% | 25g |
£16.00 | 2022-03-01 | |
Fluorochem | 079019-100g |
2-Biphenylcarboxylic acid |
947-84-2 | 95% | 100g |
£41.00 | 2022-03-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003735-5g |
2-Biphenylcarboxylic Acid |
947-84-2 | ≥98% | 5g |
¥25.00 | 2024-07-09 |
2-Phenylbenzoic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Methanol , Sodium hydride Solvents: Toluene
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Calcium hydroxide , Magnesium hydroxide , Potassium hydroxide , Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) , Iron oxide (Fe3O4) (carbon-coated, modified with arginine) , Palladium , Carbon , Copper Solvents: Water ; 1.5 h, rt
Référence
- Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperatureApplied Organometallic Chemistry, 2017, 31(11),,
Synthetic Routes 3
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ; 15 h, 100 °C
Référence
- Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) CatalystsOrganometallics, 2010, 29(22), 5959-5971,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond ActivationJournal of Organic Chemistry, 2012, 77(7), 3341-3347,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ; 16 min, 90 °C
Référence
- Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reactionInorganica Chimica Acta, 2016, 446, 97-102,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ; 4 h, 110 °C
Référence
- Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactionsCellulose (Dordrecht, 2018, 25(12), 6963-6975,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ; 48 h, reflux
Référence
- Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond, China, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; rt; 8 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Référence
- Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional ReagentsJournal of Organic Chemistry, 2021, 86(20), 14144-14159,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: Palladium diacetate , Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ; 30 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
Référence
- Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water, China, , ,
Synthetic Routes 20
2-Phenylbenzoic acid Raw materials
- 2-(Trifluoromethyl)biphenyl
- 2-Phenylbenzamide
- Phenylboronic acid
- [1,1'-Biphenyl]-2-carboxylic acid, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester
- 2-Bromobenzoic acid
- o-Iodobenzoic acid
- 9-Fluorenone
- Chlorotriphenylstannane
2-Phenylbenzoic acid Preparation Products
2-Phenylbenzoic acid Littérature connexe
-
Sonam Suwasia,Sugumar Venkataramani,Srinivasarao Arulananda Babu Org. Biomol. Chem. 2023 21 1793
-
Fateh V. Singh,Samata E. Shetgaonkar,Manjula Krishnan,Thomas Wirth Chem. Soc. Rev. 2022 51 8102
-
Shitao Duan,Yuanshuang Xu,Xinying Zhang,Xuesen Fan Chem. Commun. 2016 52 10529
-
Gui-Mei Huang,Shuang Li,Meng-Xia Ma,Shi-Ming Li,Wen-Qiang Li,Qing-Ling Ni,Liu-Cheng Gui,Xiu-Jian Wang CrystEngComm 2023 25 1232
-
Jiaqi Cao,Qingfu Deng,Liangzhen Hu,Xiaohui Zhang,Yan Xiong Org. Biomol. Chem. 2022 20 8104
947-84-2 (2-Phenylbenzoic acid) Produits connexes
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Fournisseurs recommandés
atkchemica
(CAS:947-84-2)2-Phenylbenzoic acid

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:947-84-2)2-Phenylbenzoic acid

Pureté:99%/99%
Quantité:500g/1kg
Prix ($):167.0/285.0